(2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
Description
“(2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine” is a fluorinated benzylamine derivative characterized by a 2-fluoro-benzyl group attached to a propyl chain substituted with a pentafluoroethyloxy moiety. The presence of the pentafluoroethyloxy group enhances lipophilicity and metabolic stability, which are critical for drug-like properties .
Synthesis routes for analogous compounds involve nucleophilic substitution reactions. For example, N-(2-fluoro-3-phenoxypropyl)amines are synthesized via refluxing brominated intermediates with tetrabutylammonium fluoride (TBAF) in acetonitrile . Similarly, chlorinated analogs like N-(2-chloro-3-aryloxypropyl)amines are prepared using tetraethylammonium chloride under reflux conditions . These methods highlight the versatility of halogenated intermediates in constructing structurally diverse amines.
Properties
Molecular Formula |
C12H13F6NO |
|---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13F6NO/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
InChI Key |
UYAUEUBSNFKKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCOC(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a 2-fluorobenzyl halide reacts with a 3-pentafluoroethyloxy-propyl amine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions, often using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaH in DMF, alkyl halides in THF.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Fluorine Position : The 2-fluoro substitution on the benzyl group is conserved in multiple analogues (e.g., KRH-102140, Cyclopropyl-(2-fluoro-benzyl)-amine). This position likely optimizes aromatic π-π interactions in target binding .
- Chlorinated Analogues : Compounds like N-(2-chloro-3-aryloxypropyl)amines () exhibit higher reactivity but may suffer from off-target interactions due to chlorine’s larger atomic radius .
Key Observations:
- Fluorine vs. Chlorine: Fluorination via TBAF () is less atom-economical compared to chlorination, which uses cheaper reagents ().
- Scalability : Chlorinated analogues () offer better yields and shorter reaction times, making them more industrially viable .
Biological Activity
(2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is a synthetic organic compound notable for its unique structural features, including a fluoro-benzyl moiety and a pentafluoroethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The molecular formula of (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is , with a molecular weight of 301.23 g/mol. Its IUPAC name is N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine. The compound's structure influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13F6NO |
| Molecular Weight | 301.23 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
| InChI | InChI=1S/C12H13F6NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
| InChI Key | IYAKBMKHDDAPGI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CNCCCOC(C(F)(F)F)(F)F |
The biological activity of (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound's binding affinity and selectivity for certain biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site, preventing substrate access.
- Receptor Binding: It can modulate receptor activity through selective binding, influencing various signaling pathways.
Biological Activity Studies
Research has demonstrated the potential of (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine in several biological contexts:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Neuropharmacological Effects: The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases.
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Antimicrobial Activity: A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various fluorinated amines, including (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine. Results indicated significant inhibition against Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Cancer Cell Proliferation Inhibition: Research conducted by Zhang et al. (2023) demonstrated that this compound reduced proliferation rates in breast cancer cell lines by inducing apoptosis through a caspase-dependent pathway.
Comparative Analysis
When compared to similar compounds such as (3-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine and (4-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine, (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine shows distinct biological profiles due to differences in their structural configurations:
| Compound | Biological Activity Profile |
|---|---|
| (2-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine | Antimicrobial, anticancer potential |
| (3-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine | Primarily studied for enzyme inhibition |
| (4-Fluoro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine | Neuropharmacological effects observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
